An In-depth Technical Guide to the Core Basic Properties of 1H-Pyrazolo[3,4-c]pyridin-5-amine
An In-depth Technical Guide to the Core Basic Properties of 1H-Pyrazolo[3,4-c]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1H-Pyrazolo[3,4-c]pyridin-5-amine, a heterocyclic compound of increasing interest in medicinal chemistry. The document delves into the structural features that dictate its basicity, outlines a viable synthetic pathway, discusses methods for its analytical characterization, and explores its potential as a pharmacophore in drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazolopyridine scaffold.
Introduction: The Pyrazolopyridine Scaffold in Drug Discovery
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry.[1] This structural motif is present in a variety of biologically active molecules, owing to its ability to engage in diverse non-covalent interactions with biological targets. The arrangement of nitrogen atoms in the bicyclic system allows for a range of electronic properties and hydrogen bonding patterns, making it a versatile template for inhibitor and agonist design.[2] The specific isomer, 1H-Pyrazolo[3,4-c]pyridin-5-amine (Figure 1), presents a unique combination of a pyrazole ring fused to a 2-aminopyridine-like moiety, suggesting distinct chemical and pharmacological properties.
Figure 1: Chemical Structure of 1H-Pyrazolo[3,4-c]pyridin-5-amine
Molecular Formula: C₆H₆N₄[3] Molecular Weight: 134.14 g/mol [3] CAS Number: 1049672-75-4[3]
Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of 1H-Pyrazolo[3,4-c]pyridin-5-amine is crucial for its application in drug development, influencing factors such as solubility, membrane permeability, and target engagement.
Theoretical Examination of Basicity
The molecule possesses three potential protonation sites: the pyridine nitrogen, the pyrazole nitrogens, and the exocyclic amino group. The lone pair of the pyridine nitrogen is generally the most basic site in simple pyridines. The pyrazole ring itself is a weak base. The exocyclic amino group at the 5-position is expected to significantly influence the basicity of the pyridine nitrogen through resonance effects.
To provide a semi-quantitative estimation, we can consider the pKa values of related compounds:
| Compound | pKa |
| Pyridine | 5.25 |
| 2-Aminopyridine | 6.86 |
| 4-Aminopyridine | 9.17 |
| Pyrazole | 2.5 |
Note: pKa values are for the corresponding conjugate acids.
The amino group at a position para to the pyridine nitrogen (as in 4-aminopyridine) significantly increases basicity due to resonance donation of the amino lone pair, which increases the electron density on the ring nitrogen. In 1H-Pyrazolo[3,4-c]pyridin-5-amine, the 5-amino group is in a position analogous to a 4-substituted aminopyridine, suggesting that it will substantially increase the basicity of the pyridine nitrogen compared to the unsubstituted pyrazolopyridine core. The pyrazole nitrogens are significantly less basic. Therefore, the primary site of protonation is predicted to be the pyridine nitrogen.
The overall basicity is likely to be intermediate between that of 2-aminopyridine and 4-aminopyridine, as the fused pyrazole ring will also influence the electronic distribution.
Protonation Equilibrium
The protonation equilibrium of 1H-Pyrazolo[3,4-c]pyridin-5-amine is a critical factor in its biological activity, as the charged state of the molecule will dictate its interactions with target proteins and its pharmacokinetic properties. The following diagram illustrates the predicted primary protonation at the pyridine nitrogen.
Diagram 1: Protonation equilibrium of 1H-Pyrazolo[3,4-c]pyridin-5-amine.
Synthesis and Chemical Reactivity
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-amine can be approached through the functionalization of a pre-formed pyrazolopyridine core. A robust and versatile method involves the initial synthesis of a halogenated precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the amino group.[4]
Synthetic Strategy
A plausible and efficient synthetic route commences with the construction of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. This can then be subjected to a Buchwald-Hartwig amination reaction to install the 5-amino group.[4][5]
Diagram 2: General synthetic workflow for 1H-Pyrazolo[3,4-c]pyridin-5-amine.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Precursor)
A detailed protocol for the synthesis of the 5-chloro precursor is adapted from the literature.[6]
Step 1: Acetylation and Nitrosation
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To a solution of 2-amino-6-chloropyridine in a suitable solvent (e.g., acetic anhydride and dichloroethane), add sodium nitrite portion-wise at room temperature.
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Heat the reaction mixture to facilitate the cyclization reaction.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction and extract the product.
Step 2: Deacetylation
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Dissolve the crude acetylated intermediate in methanol.
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Add a catalytic amount of sodium methoxide.
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Stir the reaction at room temperature until deacetylation is complete (monitored by TLC or LC-MS).
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Neutralize the reaction mixture and isolate the 5-chloro-1H-pyrazolo[3,4-c]pyridine product.
Experimental Protocol: Buchwald-Hartwig Amination
The final step involves the palladium-catalyzed amination of the 5-chloro-1H-pyrazolo[3,4-c]pyridine. While a specific protocol for this exact transformation with an ammonia surrogate is not explicitly detailed, a general procedure can be outlined based on established Buchwald-Hartwig amination conditions.[7][8]
Reagents and Conditions:
-
Substrate: 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Amine Source: An ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis. Direct coupling with ammonia may also be possible with specialized catalyst systems.[7]
-
Palladium Catalyst: A palladium(0) source such as Pd₂(dba)₃ or a pre-catalyst like (tBu₃P)₂Pd.
-
Ligand: A bulky electron-rich phosphine ligand such as XPhos, RuPhos, or a bidentate ligand like BINAP.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF.
General Procedure:
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To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 5-chloro-1H-pyrazolo[3,4-c]pyridine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the ammonia equivalent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
If an ammonia surrogate was used, perform the necessary deprotection/hydrolysis step.
-
Purify the crude product by column chromatography on silica gel to afford 1H-Pyrazolo[3,4-c]pyridin-5-amine.
Analytical Characterization
The unambiguous identification and purity assessment of 1H-Pyrazolo[3,4-c]pyridin-5-amine are essential. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and pyrazole rings with characteristic chemical shifts and coupling constants. The protons of the amino group will appear as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the six carbon atoms of the bicyclic core. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₆H₆N₄). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino and pyrazole groups, as well as C=N and C=C stretching vibrations of the aromatic rings. |
| High-Performance Liquid Chromatography (HPLC) | A single peak under various mobile phase conditions to confirm purity. |
Potential Applications in Drug Discovery
The 1H-Pyrazolo[3,4-c]pyridin-5-amine scaffold holds considerable promise for the development of novel therapeutic agents. Its structural features suggest potential interactions with a variety of biological targets.
Kinase Inhibitors
The pyrazolopyridine core is a well-established scaffold for the design of kinase inhibitors.[9] The nitrogen atoms of the heterocyclic system can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP. The 5-amino group provides a vector for further functionalization to achieve selectivity and potency against specific kinases. For instance, derivatives of the related 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[9]
G-Protein Coupled Receptor (GPCR) Modulators
Derivatives of 1H-pyrazolo[3,4-c]pyridine have been investigated as agonists for G-protein coupled receptors, such as GPR119, which is a target for the treatment of type 2 diabetes.[10] The ability of the scaffold to be readily derivatized allows for the fine-tuning of interactions with the ligand-binding pockets of GPCRs.
Other Potential Therapeutic Areas
Computational studies on related pyrazolopyridine structures have predicted a wide range of potential biological activities, including interactions with targets involved in cancer and neurological disorders.[11] The unique electronic and steric properties of 1H-Pyrazolo[3,4-c]pyridin-5-amine make it an attractive starting point for fragment-based drug discovery campaigns.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-PYRAZOLO[3,4-C]PYRIDIN-5-AMINE | CAS 1049672-75-4 [matrix-fine-chemicals.com]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of the potential biological activity of novel spiropyrazolo[3,4-b]pyridines and spiropyrazolo[3,4-b]pyridine-5,5'-pyrimidines by a ligand-protein inverse-docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
